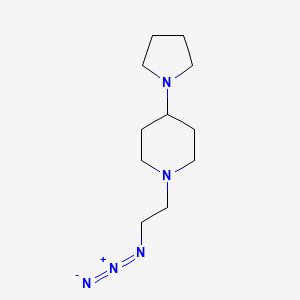
1-(2-Azidoethyl)-4-(pyrrolidin-1-yl)piperidine
描述
1-(2-Azidoethyl)-4-(pyrrolidin-1-yl)piperidine is a compound of interest in various fields of scientific research. It is characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a piperidine ring substituted with a pyrrolidine moiety. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-4-(pyrrolidin-1-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Pyrrolidine Group: The pyrrolidine moiety is introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the pyrrolidine group.
Azidation: The final step involves the introduction of the azido group. This is usually achieved by reacting the ethyl group with sodium azide under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: 1-(2-Azidoethyl)-4-(pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced products.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
科学研究应用
1-(2-Azidoethyl)-4-(pyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Azidoethyl)-4-(pyrrolidin-1-yl)piperidine involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and bioconjugation.
相似化合物的比较
1-(2-Aminoethyl)-4-(pyrrolidin-1-yl)piperidine: This compound is similar in structure but contains an amino group instead of an azido group.
1-(2-Hydroxyethyl)-4-(pyrrolidin-1-yl)piperidine: This compound has a hydroxy group in place of the azido group.
Uniqueness: 1-(2-Azidoethyl)-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of the azido group, which imparts specific reactivity and allows for applications in click chemistry. This sets it apart from similar compounds that lack this functional group.
属性
IUPAC Name |
1-(2-azidoethyl)-4-pyrrolidin-1-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5/c12-14-13-5-10-15-8-3-11(4-9-15)16-6-1-2-7-16/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNXTIPIKLCFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


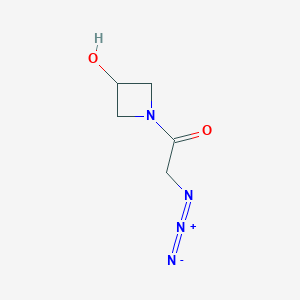
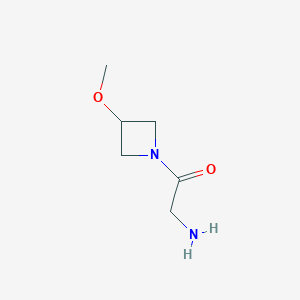
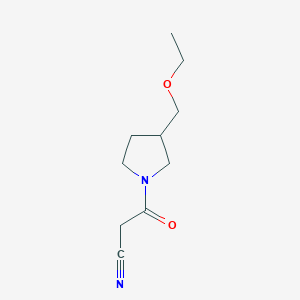
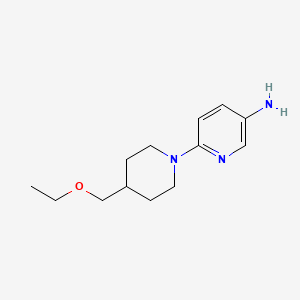
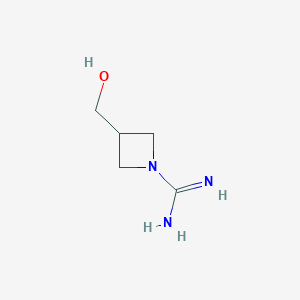

![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)
![4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490839.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)
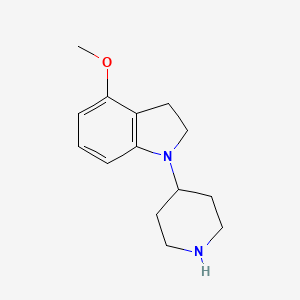


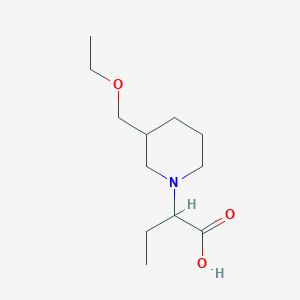
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1490846.png)
